molecular formula C21H23N3O4S B6540554 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1021253-60-0

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B6540554
CAS No.: 1021253-60-0
M. Wt: 413.5 g/mol
InChI Key: JKGAHDAJEHIBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and biochemical research. It features a unique combination of furan, pyridazinone, and tetrahydronaphthalene moieties, which may offer diverse bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps starting with the formation of the key intermediates:

  • Synthesis of 3-(furan-2-yl)-1,6-dihydropyridazin-6-one via cyclization reactions.

  • Formation of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl} through nucleophilic substitution reactions.

  • Attachment of the sulfonamide moiety to the naphthalene ring, often through sulfonylation reactions.

Industrial Production Methods

Industrial-scale production would necessitate optimization of each synthetic step to maximize yield and purity. Catalytic processes, purification via crystallization, and solvent selection are critical factors to scale up effectively.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound may undergo oxidative reactions due to the presence of the furan ring.

  • Reduction: : Reduction reactions might target the pyridazinone ring.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at multiple reactive sites, particularly the furan and pyridazinone rings.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂ under controlled temperatures.

  • Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.

  • Substitution: : Various halogenating agents, acids or bases under appropriate conditions.

Major Products Formed

Products can include oxidized furan derivatives, reduced pyridazinones, and substituted tetrahydronaphthalenes, depending on the specific reactions conducted.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules, especially in synthetic organic chemistry.

  • Biology: : Potential use as a probe in molecular biology due to its complex structure.

  • Medicine: : Could be investigated for pharmacological activities such as anti-inflammatory or anticancer properties.

  • Industry: : Possible applications in the development of specialized polymers or materials due to its unique functional groups.

Mechanism of Action

The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects would depend on the target

  • Interact with specific enzymes or receptors due to its unique structural features.

  • Engage in molecular interactions that inhibit or activate biological pathways.

  • Influence cellular processes through binding with DNA, proteins, or membranes.

Comparison with Similar Compounds

When compared to other similar compounds, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide's distinctive combination of functional groups could offer unique advantages:

  • Enhanced bioactivity or specificity in biological applications.

  • Improved physicochemical properties for material science applications.

List of Similar Compounds

  • **N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-tetrahydronaphthalene derivatives.

  • Furan-containing pyridazinones: .

  • Sulfonamide-linked naphthalenes: .

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-21-11-10-19(20-7-3-14-28-20)23-24(21)13-4-12-22-29(26,27)18-9-8-16-5-1-2-6-17(16)15-18/h3,7-11,14-15,22H,1-2,4-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAHDAJEHIBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.